molecular formula C9H11NO B3025448 2,3-dihydro-1H-indol-6-ylmethanol CAS No. 1314908-30-9

2,3-dihydro-1H-indol-6-ylmethanol

Cat. No.: B3025448
CAS No.: 1314908-30-9
M. Wt: 149.19 g/mol
InChI Key: ASGMIPKABNEUSU-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-6-ylmethanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound has gained attention due to its potential biological activity and diverse applications.

Preparation Methods

The synthesis of 2,3-dihydro-1H-indol-6-ylmethanol can be achieved through several synthetic routes. One common method involves the reduction of functional groups in the corresponding 2-oxindoles using various boron hydrides . Another approach includes the reduction of 2-chloroindole molecules . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts.

Chemical Reactions Analysis

2,3-dihydro-1H-indol-6-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron hydrides for reduction and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 2-oxindoles can yield new 2,3-dihydroindole derivatives .

Scientific Research Applications

2,3-dihydro-1H-indol-6-ylmethanol has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of new compounds with neuroprotective and antioxidant properties . In biology and medicine, it has been studied for its potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Additionally, it has applications in the development of new therapeutic agents and drug molecules .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2,3-dihydro-1H-indol-6-ylmethanol can be compared with other indole derivatives, such as 2,3-dihydroindole and 2-chloromelatonin . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, 2-chloromelatonin has been studied for its neuroprotective properties, while 2,3-dihydroindole derivatives have shown potential as antiviral agents .

Similar Compounds

  • 2,3-dihydroindole
  • 2-chloromelatonin
  • Indole-3-acetic acid
  • 4-(hydroxymethyl)-2-methylindole

Properties

IUPAC Name

2,3-dihydro-1H-indol-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-2,5,10-11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGMIPKABNEUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314908-30-9
Record name (2,3-dihydro-1H-indol-6-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-indol-6-ylmethanol
Reactant of Route 2
2,3-dihydro-1H-indol-6-ylmethanol
Reactant of Route 3
2,3-dihydro-1H-indol-6-ylmethanol
Reactant of Route 4
2,3-dihydro-1H-indol-6-ylmethanol
Reactant of Route 5
2,3-dihydro-1H-indol-6-ylmethanol
Reactant of Route 6
2,3-dihydro-1H-indol-6-ylmethanol

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